2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic organic compound with the molecular formula C6H3Cl2N3. It is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyrrolo[2,3-d]pyrimidine ring system. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle at the G1-S phase transition, preventing DNA replication and cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is normally activated when it forms a complex with cyclin E or cyclin A, which is required for progression through the G1-S phase of the cell cycle . By inhibiting CDK2, this compound disrupts this process, leading to cell cycle arrest .
Pharmacokinetics
It is known that the compound is slightly soluble in water, and soluble in dmso, ethyl acetate, and methanol This suggests that it may have good bioavailability
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest at the G1-S phase transition . This prevents the cells from replicating their DNA and dividing, which can lead to cell death . This makes this compound a potential candidate for cancer treatment, as it could selectively target and kill rapidly dividing cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or other small molecules, could potentially interact with the compound and affect its activity . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with various biomolecules, including DNA and proteins involved in cell signaling pathways . The compound’s interaction with DNA is primarily through intercalation, which disrupts the DNA structure and inhibits replication and transcription processes . Additionally, this compound has been found to inhibit enzymes such as kinases, which play a crucial role in cell signaling and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and cellular metabolism . In cancer cells, this compound has shown significant cytotoxicity, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit replication and transcription . The compound also interacts with enzymes such as kinases, leading to their inhibition and subsequent disruption of cell signaling pathways . These interactions result in altered gene expression, promoting apoptosis and inhibiting cell proliferation . Additionally, this compound has been found to modulate the activity of transcription factors, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown minimal toxicity and significant anticancer activity . At higher doses, toxic effects such as liver and kidney damage have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness . Studies have shown that this compound tends to accumulate in the nucleus, where it interacts with DNA and exerts its effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The activity and function of this compound are closely linked to its nuclear localization, as it exerts its effects on gene expression and cell proliferation within this compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, typically around 70-106°C, to achieve the desired chlorinated product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The reaction mixture is often subjected to purification steps such as extraction, filtration, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Chemistry: 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has been investigated for its anticancer, antiviral, and antimicrobial properties .
Industry: The compound is utilized in the agrochemical industry as an intermediate in the synthesis of herbicides, insecticides, and fungicides. Its derivatives are also used in the production of dyes and pigments .
Comparison with Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar chemical properties and applications.
2,6-Dichloro-7-deazapurine: Another chlorinated pyrimidine derivative used in organic synthesis and pharmaceutical research.
Uniqueness: 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications and the development of novel derivatives with enhanced properties .
Properties
IUPAC Name |
2,4-dichloro-5,7-dimethylpyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-3-13(2)7-5(4)6(9)11-8(10)12-7/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIWDMRNZISLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=NC(=N2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205618 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-36-9 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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